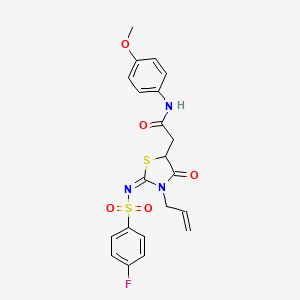

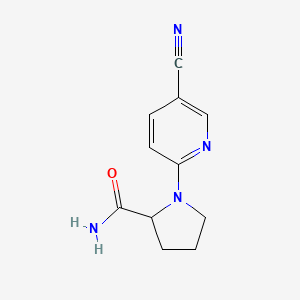

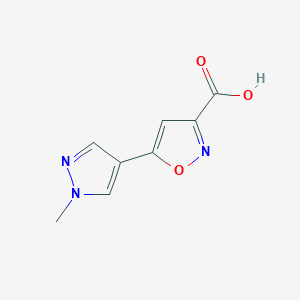

![molecular formula C14H11FN2 B2538747 1-[(4-Fluorphenyl)methyl]benzimidazol CAS No. 124443-67-0](/img/structure/B2538747.png)

1-[(4-Fluorphenyl)methyl]benzimidazol

Übersicht

Beschreibung

“1-[(4-Fluorophenyl)methyl]benzimidazole” is a compound that contains a benzimidazole nucleus, which is a constituent of many bioactive heterocyclic compounds . It is a structural isoster of naturally occurring nucleotides, allowing it to interact easily with the biopolymers of the living system .

Synthesis Analysis

Benzimidazoles are generally synthesized by coupling reactions between o-phenylenediamines with carboxylic acids, carboxylic acid chlorides, or aldehydes and in some cases esters and amides . The specific synthesis process for “1-[(4-Fluorophenyl)methyl]benzimidazole” is not explicitly mentioned in the retrieved papers.Molecular Structure Analysis

The benzimidazole core is planar, and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds . The dihedral angle between the five-membered imidazole ring and the attached six-membered benzene ring is 0.37 (13)° .Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis

The compound has a molecular weight of 194.25 . Other physical and chemical properties specific to “1-[(4-Fluorophenyl)methyl]benzimidazole” are not explicitly mentioned in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Benzimidazol-Derivate, einschließlich 1-[(4-Fluorphenyl)methyl]benzimidazol, haben eine antibakterielle Aktivität gezeigt . Insbesondere zeigten zwei dreifach oxygenierte Derivate minimale bakterizide Konzentrationswerte gegen S. aureus, E. coli, P. aeruginosa und K. pneumoniae .

Antioxidative Aktivität

Diese Verbindungen zeigen auch antioxidative Aktivitäten. Beispielsweise zeigten die Verbindungen 5p und 5r gute antioxidative Aktivitäten von 386,6 bzw. 306,7 µM, vergleichbar mit der von Ascorbinsäure .

Antifungal Aktivität

Das Benzimidazol mit einem CF3-Substituenten zeigte die beste antifungale Aktivität bei 94,3 µM gegen C. albicans .

Interaktion mit DNA-Gyrase

Docking-Studien von 5h und 5r in das aktive Zentrum der Topoisomerase II DNA-Gyrase zeigten, dass die Interaktion mit dem Mn2+-Ion im aktiven Zentrum des Enzyms für die antibakterielle Aktivität entscheidend war .

Antitumoraktivität

Benzimidazol-Derivate haben eine Antitumoraktivität gezeigt. Beispielsweise ist 2′-(2-Benzyloxy-phenyl)-1H,1′H-[2,4]-bibenzoimidazolyl-4-carbonsäuremethylester, 3 (A-549 IC50 2,8 µM; HeLa IC50 7,1 µM), potenter als UK-1 (A-549 IC50 5,1 µM; HeLa IC50 10,7 µM) .

Strukturanalyse

Die Röntgenkristallstrukturanalyse ausgewählter Benzimidazol-Derivate, einschließlich this compound, wurde durchgeführt . Dies hilft beim Verständnis der molekularen Struktur und Eigenschaften dieser Verbindungen, was für ihre Anwendung in der pharmazeutischen Chemie entscheidend ist.

Safety and Hazards

Zukünftige Richtungen

The compound is a precursor involved in the synthesis of a variety of biologically active molecules, including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors . This suggests potential future directions in the development of new pharmaceuticals.

Wirkmechanismus

Target of Action

The primary target of 1-[(4-Fluorophenyl)methyl]benzimidazole is bacterial cell division protein FtsZ . FtsZ is a key functional protein in bacterial cell division and is currently considered to be a potential target for the development of novel antibacterial agents .

Mode of Action

They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with these biopolymers .

Biochemical Pathways

It’s known that benzimidazole derivatives can have diverse biological activities , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

Benzimidazole derivatives are known to have a multitude of interesting pharmacological activity , which suggests that they may have favorable ADME properties.

Result of Action

Given its potential target of ftsz, a key protein in bacterial cell division , it’s plausible that this compound could interfere with bacterial cell division, leading to antibacterial effects.

Biochemische Analyse

Biochemical Properties

For instance, some benzimidazole derivatives have shown antimicrobial and antioxidant activity

Cellular Effects

Benzimidazole derivatives have been reported to exert various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Some benzimidazole derivatives are known to bind to tubulin, disrupting microtubule structure and function . This leads to interference with the microtubule-mediated transport of secretory vesicles in cells

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQZBMMYHJKDSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

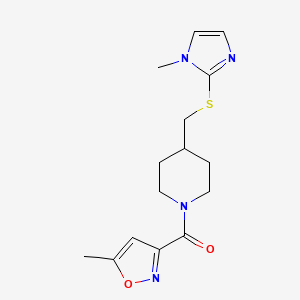

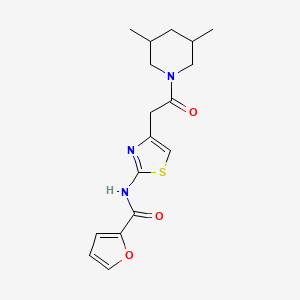

![4-[(3S,4R)-4-Methylpiperidin-3-yl]phenol;hydrobromide](/img/structure/B2538665.png)

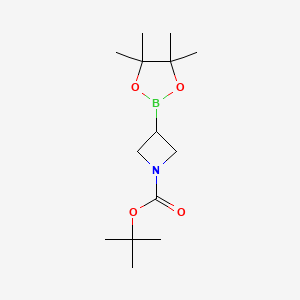

![(2Z)-2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-ylidene]acetic acid](/img/structure/B2538666.png)

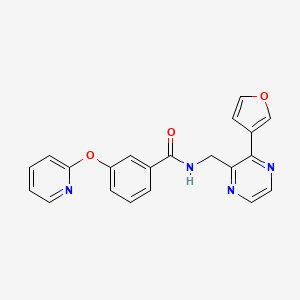

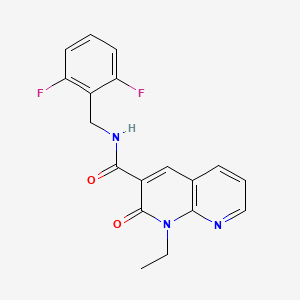

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2538667.png)

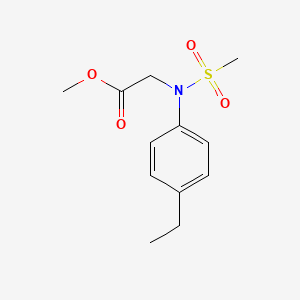

![N-[[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2538671.png)

![2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(2-methylphenyl)acetamide](/img/structure/B2538687.png)